molecular formula C13H9F3N2 B12453485 2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole

2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole

Cat. No.: B12453485
M. Wt: 250.22 g/mol
InChI Key: UFAYJDNCODXVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a trifluoromethyl group at the 4th position and a methyl group at the 2nd position on the pyridoindole skeleton. Pyridoindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization, can yield the desired pyridoindole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other biomolecules. This interaction can modulate various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and trifluoromethyl groups enhances its lipophilicity and potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H9F3N2

Molecular Weight

250.22 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C13H9F3N2/c1-7-6-9(13(14,15)16)11-8-4-2-3-5-10(8)18-12(11)17-7/h2-6H,1H3,(H,17,18)

InChI Key

UFAYJDNCODXVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3NC2=N1)C(F)(F)F

Origin of Product

United States

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